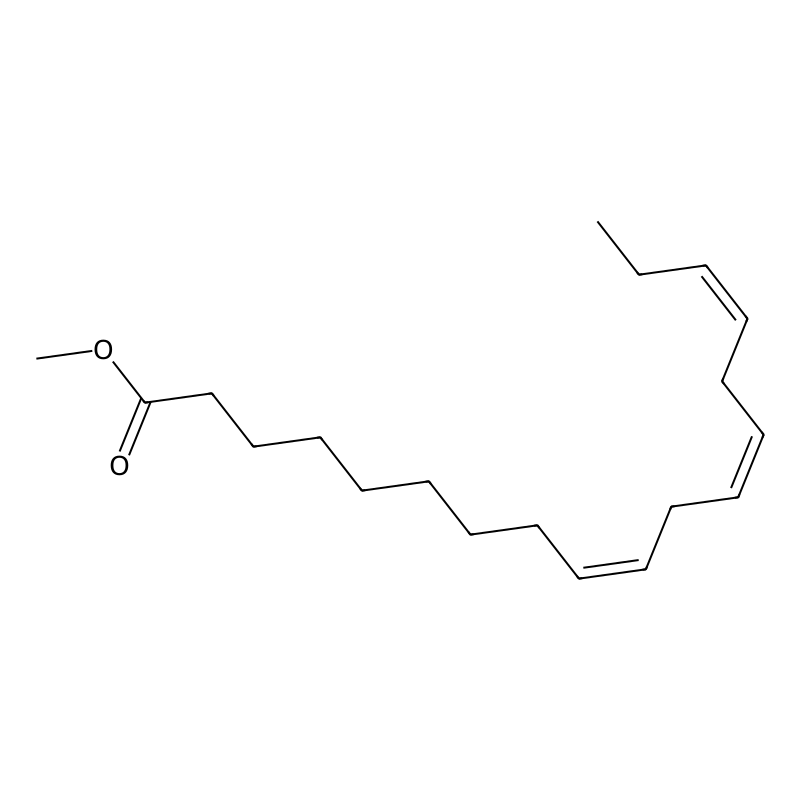

Methyl linolenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Biodiesel production:

ML is a potential source for biodiesel production. Studies have investigated its conversion into biodiesel through transesterification, a process that transforms triglycerides into fatty acid methyl esters []. Biodiesel derived from ML offers potential advantages like good cold flow properties and oxidative stability []. However, further research is needed to optimize production efficiency and cost-effectiveness to make ML-based biodiesel commercially viable [].

Anti-cancer properties:

Some studies suggest that ML might possess anti-cancer properties. Research on human cancer cell lines has shown that ML can induce apoptosis, or programmed cell death, in certain cancer cells [, ]. However, these studies were conducted in vitro (in laboratory settings) and further research is needed to understand the potential therapeutic effects of ML in vivo (in living organisms) and its safety profile [].

Other potential applications:

Limited research also suggests potential applications of ML in other areas, including:

- Antioxidant activity: Some studies have shown that ML might possess antioxidant properties, although further research is needed to understand its potential health benefits [].

- Insect repellent: ML has been identified as a potential insect repellent, though its efficacy and safety compared to existing repellents require further investigation [].

Methyl linolenate is the methyl ester of alpha-linolenic acid, a polyunsaturated fatty acid with three double bonds located at the 9th, 12th, and 15th carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 292.46 g/mol. Methyl linolenate is also known by several other names, including linolenic acid methyl ester and methyl all-cis-9,12,15-octadecatrienoate . This compound is primarily found in various plant oils, particularly those derived from seeds.

Key Reactions:- Hydrogenation: Methyl linolenate can be hydrogenated to produce saturated fatty acids.

- Oxidation: It oxidizes more readily than its saturated counterparts, leading to various degradation products.

Methyl linolenate exhibits several biological activities that contribute to its importance in nutrition and health. It is known for its anti-inflammatory properties and potential cardiovascular benefits due to its role as an omega-3 fatty acid precursor. Research indicates that it may help reduce triglyceride levels and improve lipid profiles . Additionally, methyl linolenate has been associated with neuroprotective effects and may play a role in cognitive health.

Methyl linolenate can be synthesized through various methods:

- Transesterification: This method involves the reaction of alpha-linolenic acid with methanol in the presence of a catalyst (usually sodium hydroxide or potassium hydroxide) to produce methyl linolenate.

- Direct Esterification: This involves reacting alpha-linolenic acid with methanol under acidic conditions.

Methyl linolenate has several applications across different fields:

- Nutraceuticals: It is used in dietary supplements due to its health benefits related to heart health and inflammation.

- Cosmetics: Its emollient properties make it suitable for use in skin care products.

- Food Industry: It serves as a flavoring agent and nutritional additive in various food products.

Studies have shown that methyl linolenate interacts with various biological systems. For instance, it has been observed to modulate inflammatory pathways and influence lipid metabolism . Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative stress.

Methyl linolenate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Linoleate | Contains two double bonds; less reactive than methyl linolenate | |

| Methyl Oleate | Monounsaturated; lower polyunsaturation | |

| Methyl Palmitate | Saturated; lacks double bonds | |

| Methyl Arachidonic Acid | Contains four double bonds; more complex structure |

Methyl linolenate's unique feature lies in its three cis double bonds, which contribute to its higher reactivity and distinct biological effects compared to these similar compounds.

Molecular Formula and Structural Composition (C19H32O2)

Methyl linolenate represents a fatty acid methyl ester derived from alpha-linolenic acid, characterized by the molecular formula C19H32O2 [1] [2]. The compound possesses a molecular weight of 292.463 grams per mole, with a monoisotopic mass of 292.240230 grams per mole [2]. The structural composition encompasses 53 atoms in total, distributed as 32 hydrogen atoms, 19 carbon atoms, and 2 oxygen atoms [10].

The molecular architecture of methyl linolenate features a long alkyl chain containing 18 carbon atoms attached to a methyl ester functional group [22]. The compound exhibits a degree of unsaturation of 4, attributed to the presence of three carbon-carbon double bonds and one carbonyl group within the ester functionality [10]. The structural framework contains 52 bonds in total, including 20 non-hydrogen bonds, 4 multiple bonds, 14 rotatable bonds, and 1 aliphatic ester group [10].

The Chemical Abstracts Service registry number for methyl linolenate is 301-00-8, with the International Union of Pure and Applied Chemistry Standard InChI Key designated as DVWSXZIHSUZZKJ-YSTUJMKBSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as CCC=CCC=CCC=CCCCCCCCC(=O)OC, which provides a linear notation for the molecular structure [10].

| Property | Value |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.463 g/mol |

| Monoisotopic Mass | 292.240230 g/mol |

| Total Atoms | 53 (32 H, 19 C, 2 O) |

| Total Bonds | 52 |

| Rotatable Bonds | 14 |

| Multiple Bonds | 4 |

| Double Bonds | 3 |

| Ester Groups | 1 (aliphatic) |

Stereochemical Configuration (9Z,12Z,15Z)

The stereochemical configuration of methyl linolenate is defined by the presence of three cis-configured double bonds located at positions 9, 12, and 15 of the octadecatrienoic acid chain [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, indicating the Z-configuration (cis) at each double bond position [2] [5].

The Z-configuration at each double bond position results in the hydrogen atoms adjacent to each double bond being positioned on the same side of the carbon chain [21]. This stereochemical arrangement introduces significant conformational restrictions and creates characteristic bends in the molecular structure [21]. The cis-configuration of the double bonds contributes to the compound's reduced melting point of -57°C compared to saturated fatty acid methyl esters [3].

The stereochemical designation 9Z,12Z,15Z indicates that the first double bond occurs between carbon atoms 9 and 10, the second between carbon atoms 12 and 13, and the third between carbon atoms 15 and 16, all maintaining the cis-configuration [1] [2]. This pattern of double bond positioning creates two bis-allylic methylene groups, which significantly influence the compound's chemical reactivity and oxidative stability [3].

The compound exists as a single stereoisomer under normal conditions, with the 9Z,12Z,15Z-configuration being the naturally occurring form found in biological systems [1]. Alternative stereoisomeric forms with trans-configurations at various positions have been synthesized for research purposes but are not naturally abundant [8].

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of methyl linolenate exhibits a characteristic curved conformation resulting from the presence of three cis-configured double bonds [21]. The molecular geometry demonstrates significant conformational flexibility due to the presence of 14 rotatable bonds within the structure [10]. The cis-configuration of the double bonds introduces kinks in the carbon chain, resulting in a hooked or curved overall molecular shape [21].

Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the three-dimensional structure of methyl linolenate [14]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the olefinic protons, with the double bond protons appearing in the range of 5.3 to 5.6 parts per million [14]. Carbon-13 nuclear magnetic resonance spectroscopy identifies six olefinic carbon signals, with some overlapping due to the similar chemical environments of the double bonds [15].

Computational studies utilizing density functional theory calculations have elucidated the conformational preferences of methyl linolenate [6]. The molecule adopts conformations that minimize steric interactions between the methylene groups while maintaining the geometric constraints imposed by the double bonds [6]. The bis-allylic methylene groups at positions 11 and 14 exhibit particular conformational significance due to their enhanced reactivity [3].

The three-dimensional structure analysis reveals that the molecule can exist in multiple conformational states due to rotation around single bonds [10]. However, the double bonds maintain their planar geometry and restrict rotation around the carbon-carbon double bond axes [21]. The overall molecular length extends approximately 25 angstroms when in an extended conformation, though the preferred conformations are more compact due to the cis-double bond induced curvature [10].

Molecular dynamics simulations have demonstrated that methyl linolenate exhibits significant conformational sampling in solution, with the molecule adopting various curved conformations [24]. The flexibility of the structure contributes to its physical properties, including its liquid state at room temperature and its interaction with other lipid molecules [24].

Structural Comparison with Other Fatty Acid Methyl Esters

Methyl linolenate belongs to the family of long-chain fatty acid methyl esters, sharing structural similarities with other eighteen-carbon fatty acid derivatives while exhibiting distinct characteristics due to its high degree of unsaturation [22]. Comparative analysis with other fatty acid methyl esters reveals systematic trends in molecular properties related to chain length and degree of unsaturation [18] [20].

When compared to saturated fatty acid methyl esters such as methyl palmitate (C17H34O2) and methyl stearate (C19H38O2), methyl linolenate demonstrates significantly lower melting points and different physical properties [3] [22]. The progressive introduction of double bonds from methyl stearate (no double bonds) through methyl oleate (one double bond), methyl linoleate (two double bonds), to methyl linolenate (three double bonds) results in decreasing melting points from 39°C to -57°C [3] [22].

| Fatty Acid Methyl Ester | Molecular Formula | Double Bonds | Melting Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|---|

| Methyl Palmitate | C17H34O2 | 0 | 30 | 0.853 | 1.435 |

| Methyl Stearate | C19H38O2 | 0 | 39 | 0.847 | 1.442 |

| Methyl Oleate | C19H36O2 | 1 | -20 | 0.874 | 1.452 |

| Methyl Linoleate | C19H34O2 | 2 | -35 | 0.895 | 1.462 |

| Methyl Linolenate | C19H32O2 | 3 | -57 | 0.895 | 1.470-1.471 |

The structural comparison reveals that increasing unsaturation correlates with enhanced molecular flexibility and reduced intermolecular interactions [20] [21]. Methyl linolenate exhibits the highest degree of unsaturation among common eighteen-carbon fatty acid methyl esters, resulting in its characteristic curved molecular geometry and enhanced chemical reactivity [3] [21].

Viscosity measurements demonstrate that methyl linolenate possesses lower viscosity compared to more saturated analogues, with viscosity decreasing as the degree of unsaturation increases [20]. The compound exhibits Newtonian fluid behavior across typical shear rate ranges, similar to other fatty acid methyl esters [11].

The oxidative stability of methyl linolenate differs markedly from less unsaturated fatty acid methyl esters [3] [25]. The presence of two bis-allylic methylene groups makes methyl linolenate approximately 2.4 times more reactive toward oxidation than methyl linoleate, which contains only one bis-allylic position [3]. This enhanced reactivity is attributed to the weakened carbon-hydrogen bonds adjacent to the conjugated double bond systems [3].

Spectroscopic characterization reveals distinct patterns for methyl linolenate compared to other fatty acid methyl esters [13] [16]. Mass spectrometry analysis shows characteristic fragmentation patterns that allow differentiation between geometrical isomers and identification of double bond positions [13] [16]. The electron impact ionization mass spectrometry of methyl linolenate produces diagnostic fragment ions that are unique to the three-double bond system [16].

Melting Point (-57°C) and Boiling Point (182°C/3 mmHg)

The thermal transition points of methyl linolenate demonstrate characteristic properties of polyunsaturated fatty acid methyl esters. The melting point of methyl linolenate occurs at -57°C [1] [2] [3] [4], indicating that this compound remains liquid at ambient temperatures and exhibits excellent low-temperature fluidity characteristics. This exceptionally low melting point is attributed to the presence of three cis double bonds in the fatty acid chain, which introduce molecular kinks that prevent efficient crystal packing and reduce intermolecular van der Waals interactions [4].

The boiling point of methyl linolenate is 182°C at 3 mmHg (0.4 kPa) [1] [2] [3] [5], which corresponds to approximately 347°C at atmospheric pressure [6]. This relatively high boiling point reflects the substantial molecular weight (292.46 g/mol) and the extended carbon chain structure. Under reduced pressure conditions, the compound can be distilled without thermal decomposition, making it suitable for purification and analytical procedures. The boiling point data demonstrates typical behavior for long-chain fatty acid methyl esters, where vapor pressure decreases significantly with increasing chain length and degree of unsaturation [4].

Density (0.895 g/mL at 25°C) and Viscosity Parameters

The density of methyl linolenate at 25°C is 0.895 g/mL [1] [7] [2] [5], which is characteristic of polyunsaturated fatty acid methyl esters. This density value falls within the typical range for similar compounds and is lower than that of water, indicating favorable characteristics for certain industrial applications. The density shows temperature dependence following typical liquid expansion behavior, with density decreasing linearly with increasing temperature [8].

Viscosity parameters for methyl linolenate have been experimentally determined across various temperature ranges. Dynamic viscosity measurements show values of approximately 4.798 cP at room temperature [9]. The viscosity exhibits strong temperature dependence, following an exponential relationship typical of organic liquids. At elevated temperatures (318.15 K), the dynamic viscosity decreases to approximately 2.67 mPa·s [8]. The kinematic viscosity can be calculated from these dynamic viscosity values using the density relationship. These viscosity parameters are crucial for understanding flow behavior in biodiesel applications and industrial processing [10].

Refractive Index (1.4700-1.4720 at 20°C)

The refractive index of methyl linolenate at 20°C ranges from 1.4700 to 1.4720 [7] [6] [11] [12] [13], measured at the sodium D-line wavelength (589 nm). This refractive index value is characteristic of polyunsaturated fatty acid methyl esters and reflects the electronic polarizability of the molecule. The presence of three conjugated double bonds contributes to the relatively high refractive index compared to saturated fatty acid esters [14].

Temperature dependence of the refractive index follows a linear relationship with a negative temperature coefficient of approximately -0.000377 per °C [14]. This temperature coefficient allows for accurate refractive index calculations at different temperatures using the equation: n₂₀ᴰ = n₍ₜ₎ + 0.000377(t - 20). The refractive index serves as an important identification parameter and quality control measure in analytical applications [15].

Flash Point (113°C) and Thermal Stability

The flash point of methyl linolenate is 113°C (235.4°F) using closed cup methodology [1] [7] [3] [11]. This flash point indicates moderate fire hazard characteristics and requires appropriate safety precautions during handling and storage. The flash point is significantly influenced by the molecular structure, with the long carbon chain and ester functional group contributing to this thermal property [11].

Thermal stability of methyl linolenate is limited due to the presence of three cis double bonds, which are susceptible to thermal degradation reactions. The compound is particularly sensitive to oxidative degradation at elevated temperatures, leading to the formation of hydroperoxides and subsequent decomposition products [16] [17] [18]. Under inert atmosphere conditions, thermal decomposition begins at temperatures above 150°C, with significant degradation occurring above 200°C [19]. The thermal stability is enhanced under nitrogen or argon atmospheres, but exposure to oxygen accelerates degradation processes [20].

Spectroscopic Characteristics

Infrared Spectral Properties

Infrared spectroscopy provides characteristic absorption bands that enable identification and structural confirmation of methyl linolenate. The most prominent absorption occurs at approximately 1740 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the methyl ester functional group [21] [22] [23]. This sharp, intense absorption is diagnostic for fatty acid methyl esters and appears consistently across different measurement conditions.

The C-H stretching region exhibits multiple absorptions between 2800-3000 cm⁻¹, representing both aliphatic and olefinic hydrogen atoms [21] [22] [23]. Specifically, the methyl and methylene C-H stretches appear around 2850-2950 cm⁻¹, while the olefinic C-H stretches occur at slightly higher frequencies around 3000-3050 cm⁻¹. The C=C stretching vibrations of the three double bonds produce absorptions in the 1600-1680 cm⁻¹ region [21] [22], though these are generally weaker and may overlap with other vibrations.

Additional characteristic absorptions include the C-O ester stretch around 1200-1300 cm⁻¹ and various C-H bending vibrations in the fingerprint region (800-1500 cm⁻¹). The IR spectrum also shows absorptions corresponding to the cis configuration of the double bonds, which can be differentiated from trans isomers by specific band patterns [24].

Nuclear Magnetic Resonance Profiles

¹H NMR spectroscopy of methyl linolenate provides detailed structural information through characteristic chemical shift patterns. The methyl ester protons (OCH₃) appear as a sharp singlet at approximately 3.65 ppm [25] [26] [27], integrating for three protons. This signal is well-resolved and serves as an excellent reference for quantitative analysis.

The olefinic protons (C=C-H) resonate in the 5.2-5.4 ppm region [25] [26] [27], appearing as complex multipets due to coupling with adjacent methylene protons. The three cis double bonds contribute to the complexity of this region, with individual double bond environments showing subtle chemical shift differences. The bis-allylic methylene protons (-CH₂-CH=CH-CH₂-) appear around 2.8 ppm and are particularly diagnostic for polyunsaturated fatty acids [28].

The aliphatic methylene protons produce overlapping signals in the 1.2-2.8 ppm range [25] [26] [27], with the terminal methyl group appearing as a triplet around 0.97 ppm. Advanced NMR techniques, including selective TOCSY and HMBC experiments, have been employed to assign specific proton environments and study oxidation products [25].

¹³C NMR spectroscopy shows the carbonyl carbon at approximately 174 ppm [25] [26] [29], characteristic of methyl ester carbonyls. The olefinic carbons appear in the 120-140 ppm region, while aliphatic carbons resonate between 10-40 ppm. The methyl ester carbon appears around 51 ppm, providing additional structural confirmation [29].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of methyl linolenate exhibits characteristic fragmentation patterns that enable structural identification and purity assessment. The molecular ion peak appears at m/z 292 [30] [31] [21], corresponding to the molecular weight of the compound. This molecular ion peak is typically weak due to the tendency of fatty acid methyl esters to undergo extensive fragmentation.

The base peaks commonly occur at m/z 79 and 95 [30] [31] [21], representing characteristic fragments from fatty acid methyl ester cleavage patterns. The m/z 79 fragment corresponds to loss of the fatty acid chain with retention of the methyl ester portion, while m/z 95 represents additional alkyl chain fragments. Other significant peaks include m/z 55, 67, and 108, which arise from various carbon chain cleavage reactions [30].

McLafferty rearrangement products are prominent in the mass spectrum, producing characteristic fragment ions through hydrogen transfer and subsequent fragmentation [32] [33] [34]. This rearrangement is particularly common in fatty acid esters and contributes to the formation of even-electron fragments. The fragmentation pattern is influenced by the presence of double bonds, which can direct cleavage reactions and stabilize resulting carbocation intermediates.

Gas chromatography-mass spectrometry (GC-MS) analysis shows consistent fragmentation patterns that are useful for identification and quantification purposes [35] [36]. The fragmentation pathways follow established mechanisms for polyunsaturated fatty acid methyl esters, with specific patterns relating to the positions and configurations of the double bonds [37].

Solubility Properties and Phase Behavior

Solubility in Organic Solvents

Methyl linolenate demonstrates excellent solubility in most organic solvents, reflecting its lipophilic nature and low polarity. The compound is freely soluble in nonpolar and moderately polar organic solvents, including ethanol [38] [39], ether [38], and fat solvents [40] [41]. In dimethylformamide (DMF), methyl linolenate shows complete miscibility [40] [41] [42], making DMF an excellent solvent for analytical and synthetic applications.

The solubility in chloroform is described as sparingly soluble [1] [2] [43], while ethyl acetate and methanol show slight solubility [1] [2] [43]. These moderate solubilities in polar aprotic and protic solvents reflect the balance between the hydrophobic fatty acid chain and the polar ester functional group. The compound shows excellent solubility in oils [40] [41], which is expected given the structural similarity to triglyceride components.

Hansen solubility parameters have been determined as: dispersive (D) = 16.64, polar (P) = 2.57, and hydrogen bonding (H) = 3.51 [9]. These parameters provide quantitative prediction capabilities for solvent selection and formulation development. The relatively high dispersive parameter reflects the dominant contribution of van der Waals interactions, while the low polar and hydrogen bonding parameters indicate limited polar interactions [9].

Interaction with Polar Media

Methyl linolenate shows limited solubility in water [42] [38] [9], consistent with its lipophilic character. The aqueous solubility is estimated to be less than 0.15 mg/mL [39], reflecting the dominance of hydrophobic interactions over the polar ester group. This low water solubility is typical for long-chain fatty acid esters and influences biological availability and environmental fate.

Phase behavior studies in aqueous systems show that methyl linolenate can form emulsions when combined with appropriate surfactants [44] [45]. The compound demonstrates lyotropic behavior in certain mixed systems, particularly when combined with polar lipids or surfactants [46]. These phase transitions are temperature-dependent and can result in the formation of various mesophases including lamellar and hexagonal structures [47].

In polar protic solvents, methyl linolenate exhibits limited miscibility but can form stable solutions at low concentrations. The compound's interaction with polar media is enhanced by the presence of the ester oxygen atoms, which can participate in hydrogen bonding interactions with protic solvents [38]. However, the extensive hydrophobic chain limits these interactions and determines the overall solubility profile.

Electronic Structure and Molecular Orbital Theory

The electronic structure of methyl linolenate is characterized by an extended π-electron system resulting from the three conjugated cis double bonds at positions 9, 12, and 15. This polyunsaturated system creates a delocalized molecular orbital framework that significantly influences the compound's chemical reactivity and physical properties [48].

Molecular orbital calculations using density functional theory (DFT) methods reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the π-electron system of the double bonds [49]. The HOMO energy level is elevated compared to saturated fatty acid esters due to the electron-donating effect of the alkyl substituents and the extended conjugation. This elevated HOMO energy contributes to the compound's susceptibility to oxidation reactions and electrophilic attack [50].

The lowest unoccupied molecular orbital (LUMO) consists primarily of π* antibonding orbitals associated with the double bond system [51] [52]. The HOMO-LUMO energy gap is reduced compared to saturated analogs, reflecting the extended conjugation and contributing to the compound's chemical reactivity [53]. This narrow energy gap facilitates electron transfer processes and influences the compound's participation in radical reactions [54].

Bond dissociation energies for various bonds in methyl linolenate have been calculated using advanced computational methods [48] [49]. The bis-allylic C-H bonds exhibit significantly reduced bond dissociation energies (approximately 72-74 kcal/mol) compared to typical aliphatic C-H bonds (>95 kcal/mol) [49]. This reduction in bond strength makes these positions particularly susceptible to hydrogen abstraction reactions, explaining the compound's propensity for autoxidation [55].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 119 of 135 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 16 of 135 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index